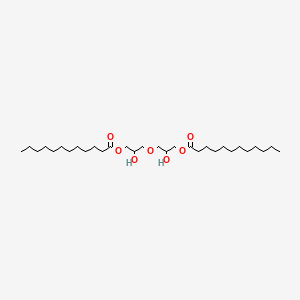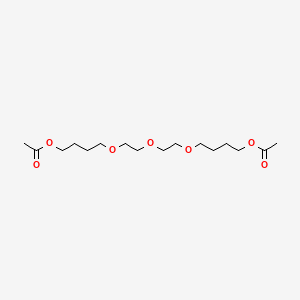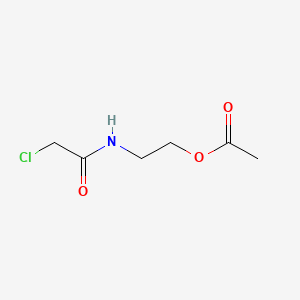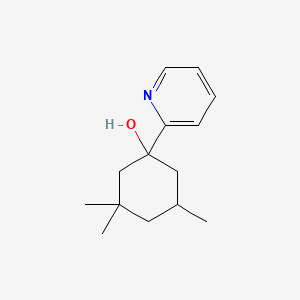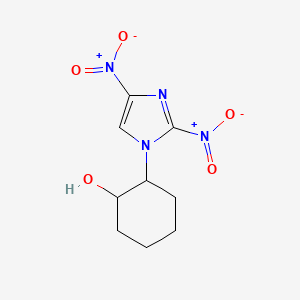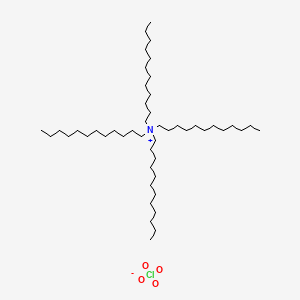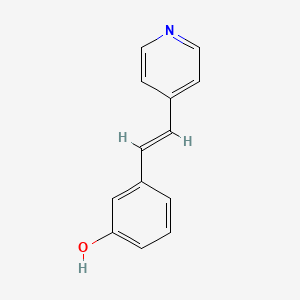
Lead fluoride hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead fluoride hydroxide is an inorganic compound with the chemical formula PbF(OH). It is a derivative of lead and is known for its unique properties and applications in various fields. This compound is typically found in crystalline form and is characterized by its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead fluoride hydroxide can be synthesized through several methods:
Hydrothermal Synthesis: This method involves reacting lead salts with fluoride sources under high temperature and pressure conditions. For example, lead nitrate can be reacted with sodium fluoride in an aqueous solution, followed by hydrothermal treatment to yield this compound.
Solvothermal Synthesis: Similar to hydrothermal synthesis, but uses organic solvents instead of water. This method can help control the morphology and size of the resulting crystals.
Microwave-Assisted Synthesis: This method uses microwave radiation to heat the reaction mixture, leading to faster reaction rates and potentially higher yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal or solvothermal reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure high purity and yield of the product.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where lead can change its oxidation state. For example, it can be reduced to lead metal or oxidized to lead dioxide.
Substitution Reactions: This compound can participate in substitution reactions where the fluoride or hydroxide ions are replaced by other anions or ligands.
Complexation Reactions: this compound can form complexes with various ligands, such as ammonia or organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reducing Agents: Sodium borohydride or hydrogen gas can reduce it to lead metal.
Substitution Reagents: Halide salts like sodium chloride or potassium bromide can induce substitution reactions.
Major Products:
Oxidation Products: Lead dioxide (PbO2)
Reduction Products: Lead metal (Pb)
Substitution Products: Lead halides (e.g., PbCl2, PbBr2)
Applications De Recherche Scientifique
Lead fluoride hydroxide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in imaging and diagnostic applications.
Medicine: There is interest in its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: this compound is used in the production of specialized glasses and ceramics, as well as in the manufacture of certain types of batteries and supercapacitors.
Mécanisme D'action
The mechanism by which lead fluoride hydroxide exerts its effects is primarily through its interaction with other chemical species. It can act as a source of fluoride ions, which can participate in various chemical reactions. The lead ions can also interact with biological molecules, potentially affecting cellular processes and pathways. For example, lead ions can inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Lead(II) Fluoride (PbF2): A related compound that is used in similar applications but lacks the hydroxide group.
Lead(II) Hydroxide (Pb(OH)2): Another related compound that contains hydroxide ions but no fluoride ions.
Lead(II) Chloride (PbCl2): Similar in structure but contains chloride ions instead of fluoride.
Uniqueness: Lead fluoride hydroxide is unique due to its combination of fluoride and hydroxide ions, which gives it distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its individual components.
Propriétés
Numéro CAS |
97889-90-2 |
|---|---|
Formule moléculaire |
FHOPb |
Poids moléculaire |
243 g/mol |
Nom IUPAC |
lead(2+);fluoride;hydroxide |
InChI |
InChI=1S/FH.H2O.Pb/h1H;1H2;/q;;+2/p-2 |
Clé InChI |
DRUMTBTYLQUOOC-UHFFFAOYSA-L |
SMILES canonique |
[OH-].[F-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


